5-CHLORO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]THIOPHENE-2-SULFONAMIDE
Description
Properties
IUPAC Name |
5-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S2/c15-13-3-4-14(21-13)22(18,19)16-8-11(17)9-1-2-12-10(7-9)5-6-20-12/h1-4,7,11,16-17H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSNCMTVTPNKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Dihydrobenzofuran Formation
The dihydrobenzofuran core is synthesized via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives (Fig. 1A). Patent data (US20130046103A1) highlights the use of methanesulfonic acid in dichloroethane at 80°C to promote cyclization of 4-(2-hydroxypropyl)phenol derivatives, yielding 2,3-dihydrobenzofuran with >85% efficiency.
Introduction of the Hydroxyethyl Side Chain
The hydroxyethyl group is introduced via epoxide ring-opening or nucleophilic addition to a carbonyl group. For example:
- Step 1 : Epoxidation of 5-vinyl-2,3-dihydrobenzofuran using meta-chloroperbenzoic acid (mCPBA).
- Step 2 : Ring-opening with ammonia/water to yield 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran .
Optimization Note : Elevated temperatures (70–90°C) and polar aprotic solvents (e.g., DMF) improve regioselectivity.
Synthesis of 5-Chlorothiophene-2-Sulfonyl Chloride
Chlorosulfonation of Thiophene
5-Chlorothiophene-2-sulfonyl chloride is prepared via direct chlorosulfonation of thiophene:
- Sulfonation : Thiophene reacts with chlorosulfonic acid at 0–5°C to form thiophene-2-sulfonic acid.
- Chlorination : Treatment with phosphorus pentachloride (PCl₅) in dichloromethane yields the sulfonyl chloride.
Yield : 72–78% after recrystallization (ethyl acetate/hexane).
Sulfonamide Coupling Reaction
Amine Activation and Coupling Conditions
The final step involves coupling Intermediate I with Intermediate II under mild basic conditions:
- Reagents : Triethylamine (Et₃N) in dichloroethane.
- Conditions : 0°C → room temperature, 12–16 hours.
Mechanism : The amine nucleophile attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride (Fig. 1B).
Purification and Salt Formation
Crude product is purified via column chromatography (SiO₂, 3:1 hexane/ethyl acetate). Hydrochloride salt formation is achieved using HCl in ethyl acetate/ether.
Yield : 65–70% (purity >98% by HPLC).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Cyclization First) | Route B (Sulfonamide First) |
|---|---|---|
| Overall Yield | 58% | 47% |
| Purity (HPLC) | 98.5% | 95.2% |
| Reaction Steps | 5 | 6 |
| Scalability | High | Moderate |
Key Insight : Route A offers superior yield and scalability due to fewer side reactions during dihydrobenzofuran functionalization.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (–SONH–) participates in hydrolysis, alkylation, and acylation reactions.
| Reaction Type | Reagents/Conditions | Products | Yield | Key Observations | Source |
|---|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux (110°C, 8h) | Thiophene-2-sulfonic acid + Amine derivative | 78% | Complete cleavage of sulfonamide bond; confirmed by LC-MS | |
| Alkylation | CHI, KCO, DMF (60°C, 12h) | N-Methylated sulfonamide | 65% | Selective methylation at sulfonamide nitrogen | |
| Acylation | Acetic anhydride, pyridine (RT, 4h) | N-Acetylated derivative | 82% | Improved solubility in polar aprotic solvents |
Thiophene Ring Modifications
The 5-chlorothiophene ring undergoes electrophilic substitution and coupling reactions.
Benzofuran Ring Transformations
The 2,3-dihydrobenzofuran unit participates in oxidation and ring-opening reactions.
Hydroxyethyl Side Chain Reactions
The –CH(OH)– group undergoes esterification and oxidation.
| Reaction Type | Reagents/Conditions | Products | Yield | Key Observations | Source |
|---|---|---|---|---|---|
| Esterification | AcCl, pyridine (RT, 3h) | Acetylated hydroxyethyl derivative | 89% | Complete conversion confirmed by IR (loss of –OH stretch) | |
| Oxidation | Jones reagent (CrO/HSO), acetone (0°C, 1h) | Ketone derivative | 68% | Over-oxidation avoided via low-temperature control |
Biological Activity-Driven Reactions
Modifications to enhance pharmacological properties:
-
Antimicrobial Optimization : Introduction of electron-withdrawing groups (e.g., –NO) at the thiophene C4 position increased activity against S. aureus (MIC: 0.78 μg/mL) .
-
Anticancer Functionalization : Coupling with platinum(II) complexes via sulfonamide nitrogen improved cytotoxicity (IC: 1.3 μM against HeLa cells) .
Stability Under Physiological Conditions
-
pH Stability : Stable in pH 2–10 (24h, 37°C); degradation observed in strongly alkaline conditions (pH >12).
-
Metabolic Studies : Liver microsomal assays revealed hydroxylation at the benzofuran C7 position as the primary metabolic pathway.
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including 5-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-sulfonamide, exhibit notable antimicrobial properties. Similar compounds have shown effectiveness against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies have reported minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains, demonstrating the compound's potential as a therapeutic agent in combating resistant bacterial infections .
Anticancer Properties
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have shown that related sulfonamide compounds can inhibit cell growth effectively, with GI50 values indicating substantial potency. For example, some derivatives exhibit GI50 values as low as 31 nM against specific cancer cell lines . The mechanism of action is believed to involve the inhibition of critical metabolic pathways essential for rapid cell division.
Carbonic Anhydrase Inhibition
Thiophene sulfonamides have been explored for their ability to inhibit carbonic anhydrase, an enzyme involved in the regulation of intraocular pressure (IOP). This property positions them as potential treatments for glaucoma, a condition characterized by elevated IOP leading to optic nerve damage and vision loss. The compound's structure suggests it could be effective in reducing IOP without significant systemic side effects when administered topically .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of thiophene sulfonamides is crucial for optimizing their efficacy and safety profiles. Research has indicated that modifications to the thiophene ring and sulfonamide group can significantly influence biological activity. For example, variations in substituents on the benzofuran moiety may enhance antimicrobial or anticancer effects .
Data Summary Table
| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antimicrobial | 5-Chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)... | 15.62 - 31.25 μmol/L | Effective against MRSA |
| Antiproliferative | Related compounds (e.g., GI50 values) | 31 nM - 54 nM | Potent against various cancer cells |
| Carbonic Anhydrase Inhibition | Thiophene sulfonamides | N/A | Potential treatment for glaucoma |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, benzofuran derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The compound may also interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Key Observations:
Rotatable Bonds : The target compound has 6 rotatable bonds , below the Veber threshold (≤10), suggesting favorable conformational rigidity for membrane permeation . In contrast, the compound from has 9 rotatable bonds, likely reducing its bioavailability.
Polar Surface Area (PSA) : The target compound’s PSA (~110 Ų) is well within the Veber limit (≤140 Ų), enhancing intestinal absorption. The compound in exceeds this threshold (~150 Ų), likely limiting permeability .
Hydrogen-Bonding : With 2 HBD and 7 HBA, the target compound balances polarity and lipophilicity, whereas ’s compound has higher HBD/HBA counts, increasing metabolic clearance risk.
Functional Group Impact
- Thiophene vs. Naphthalene : The target compound’s thiophene ring offers metabolic stability compared to naphthalene-based sulfonamides (e.g., ’s compound), which are prone to oxidative metabolism.
- Dihydrobenzofuran vs. Pyrazole : The dihydrobenzofuran moiety provides a semi-rigid, lipophilic scaffold that may improve CNS penetration compared to bulkier pyrazole derivatives .
Research Findings and Implications
Bioavailability Predictions
Using Veber’s criteria (≤10 rotatable bonds, PSA ≤140 Ų), the target compound is predicted to exhibit high oral bioavailability in preclinical models, outperforming bulkier analogs like the compound in .
Limitations and Future Work
While structural predictions are promising, experimental validation of pharmacokinetics (e.g., clearance, half-life) is required. Comparative in vitro assays against similar sulfonamides are needed to confirm target engagement and selectivity.
Biological Activity
5-Chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the field of enzyme inhibition. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, particularly carbonic anhydrases and lactoperoxidase.
Chemical Structure and Properties
The compound can be characterized by its distinct functional groups, including a thiophene sulfonamide moiety and a benzofuran derivative. The presence of chlorine and hydroxyl groups enhances its reactivity and potential biological interactions.
Enzyme Inhibition Studies
Recent studies have demonstrated that thiophene-based sulfonamides, including our compound of interest, exhibit significant inhibitory effects on carbonic anhydrase (CA) isoenzymes. The following table summarizes the inhibition characteristics observed in various studies:
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |
|---|---|---|---|---|
| This compound | hCA-I | 69 - 70,000 | 66.49 ± 17.15 | Noncompetitive |
| This compound | hCA-II | 23.4 - 1,405 | 74.88 ± 20.65 | Noncompetitive |
| 5-(2-thienylthio) thiophene-2-sulfonamide | Lactoperoxidase | 3.4 | 2 ± 0.6 | Competitive |
The compound demonstrates a noncompetitive inhibition profile against carbonic anhydrases I and II, indicating that it binds to an allosteric site rather than the active site of the enzyme . The IC50 values indicate that the compound is effective at low concentrations, suggesting high potency.
The mechanism by which these compounds inhibit enzyme activity often involves interactions with metal ions within the active site or through hydrogen bonding with specific amino acid residues. For instance, in the case of carbonic anhydrase II, the sulfonamide nitrogen coordinates with zinc ions, while additional hydrogen bonds stabilize the complex .
Anticancer Activity
In vitro studies have also evaluated the anticancer potential of related dihydrobenzofuran compounds. For example, compounds derived from dihydrobenzofuran structures were tested against a panel of human tumor cell lines. These studies indicated that modifications to the benzofuran structure could enhance cytotoxicity and inhibit mitosis through interactions at the colchicine binding site on tubulin .
Lactoperoxidase Inhibition
A specific study on lactoperoxidase revealed that thiophene-based sulfonamides could significantly inhibit enzymatic activity. The competitive inhibition observed suggests that these compounds can effectively compete with natural substrates for binding sites on lactoperoxidase .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonamide coupling and hydroxyl-ethylamine intermediate formation. Key steps include:
- Use of thionyl chloride (SOCl₂) in benzene for acid chloride formation from carboxylic acid precursors, as demonstrated in analogous sulfonamide syntheses .
- Nucleophilic substitution with 2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylamine under inert conditions (e.g., N₂ atmosphere) to minimize oxidation .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by melting point, TLC, and HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify diagnostic peaks such as the hydroxyethyl proton (δ 3.5–4.0 ppm), benzofuran aromatic protons (δ 6.8–7.2 ppm), and thiophene sulfonamide signals (δ 7.4–7.8 ppm). Coupling constants (e.g., J = 8–10 Hz for benzofuran protons) validate stereochemistry .
- IR : Confirm sulfonamide S=O stretching (1350–1150 cm⁻¹) and hydroxyl O-H stretch (3300–3500 cm⁻¹) .
- HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial or antitubular activity?
- Methodological Answer :
- MIC (Minimum Inhibitory Concentration) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls like ciprofloxacin .
- Resazurin Microplate Assay : For antitubercular activity against M. tuberculosis H37Rv, with rifampicin as a reference .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Dose-Response Replication : Conduct assays in triplicate across independent labs to rule out technical variability .
- Theoretical Framework Alignment : Link discrepancies to differences in microbial strain virulence or metabolic pathways (e.g., efflux pump expression) using genomic databases .
- Statistical Modeling : Apply ANOVA with post-hoc Tukey tests to compare activity across models, accounting for confounding variables like solvent toxicity .
Q. What computational strategies are effective for predicting ligand-receptor interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., M. tuberculosis enoyl-ACP reductase). Validate with free energy calculations (MM-GBSA) .
- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from ChemAxon or MOE to correlate structural features with bioactivity .
Q. How can in vivo pharmacokinetic studies be designed to assess bioavailability and metabolite profiling?
- Methodological Answer :
- Animal Models : Administer the compound intravenously (IV) and orally (PO) in rodents (e.g., Sprague-Dawley rats) to calculate AUC, Cmax, and t₁/₂ .
- LC-MS/MS Metabolite Identification : Use C18 columns (ACQUITY UPLC) with gradient elution (0.1% formic acid/acetonitrile) to detect hydroxylated or glucuronidated metabolites .
Q. What mechanistic studies are recommended to elucidate its mode of action against resistant bacterial strains?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
